methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate
CAS No.: 1448051-36-2
Cat. No.: VC7230478
Molecular Formula: C13H17NO6S2
Molecular Weight: 347.4
* For research use only. Not for human or veterinary use.
![methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate - 1448051-36-2](/images/structure/VC7230478.png)
Specification
CAS No. | 1448051-36-2 |
---|---|
Molecular Formula | C13H17NO6S2 |
Molecular Weight | 347.4 |
IUPAC Name | methyl 4-(3-methylsulfonylpyrrolidin-1-yl)sulfonylbenzoate |
Standard InChI | InChI=1S/C13H17NO6S2/c1-20-13(15)10-3-5-11(6-4-10)22(18,19)14-8-7-12(9-14)21(2,16)17/h3-6,12H,7-9H2,1-2H3 |
Standard InChI Key | ZLNXCOYMSIPKRG-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure integrates two pharmacologically significant motifs: a benzoate ester and a pyrrolidine sulfonamide. The benzoate moiety, a common scaffold in drug design, is substituted at the para position with a sulfonamide group linked to a 3-methanesulfonylpyrrolidine ring. This arrangement introduces both polar (sulfonyl, ester) and hydrophobic (aromatic, pyrrolidine) elements, which collectively influence solubility, reactivity, and target binding .
Functional Group Interactions
The sulfonamide group (-SO₂NH-) and methanesulfonyl (-SO₂CH₃) substituent create strong hydrogen-bond acceptors, potentially enhancing interactions with biological targets like enzymes or receptors. The pyrrolidine ring introduces conformational rigidity, which may optimize binding pocket occupancy .
Synthetic Routes and Methodological Considerations
Synthesis of methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate likely involves multi-step functionalization of the benzoate core. While direct protocols are undocumented, analogous reactions for related compounds suggest viable pathways:
Sulfonylation of Pyrrolidine Derivatives
A plausible route begins with the sulfonylation of 3-methanesulfonylpyrrolidine using 4-(chlorosulfonyl)benzoic acid, followed by esterification with methanol. This mirrors the synthesis of methyl 4-(methylsulfonyl)benzoate, where sulfonic acid derivatives react with alcohols under acidic conditions .
Coupling Reactions
Cross-coupling strategies, such as Ullmann or Buchwald-Hartwig reactions, could link pre-functionalized pyrrolidine and benzoate fragments. For example, methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate is synthesized via nucleophilic aromatic substitution between 5-hydroxy-7-azaindole and methyl 2,4-difluorobenzoate . Similar methods may apply here, substituting fluorine with a sulfonamide group.
Physicochemical Properties and Spectroscopic Profiling
Density and Solubility
The density of methyl 4-[(3-methanesulfonylpyrrolidin-1-yl)sulfonyl]benzoate is anticipated to range between 1.3–1.4 g/cm³, consistent with sulfonamide esters like methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate (1.377 g/cm³) . Polar sulfonyl and ester groups likely confer moderate water solubility, while the aromatic and pyrrolidine components enhance lipid permeability.
Acid-Base Behavior
The compound’s pKa is estimated near 13.2, analogous to methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate . This weakly acidic profile suggests stability under physiological conditions, favoring oral bioavailability.
Table 1: Predicted Spectral Signatures
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